
5,5-Dimethyloxolane-2-carboxylic acid
Overview
Description
5,5-Dimethyloxolane-2-carboxylic acid is a cyclic carboxylic acid featuring a five-membered oxolane (tetrahydrofuran) ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C₇H₁₂O₃ (molecular weight: 144.17 g/mol), with the following structural identifiers:
- SMILES: CC1(CCC(O1)C(=O)O)C
- InChI: InChI=1S/C7H12O3/c1-7(2)4-3-5(10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
- InChIKey: IZOZPLASXQNPRB-UHFFFAOYSA-N
Collision cross-section (CCS) predictions for its ionized forms are critical for mass spectrometry applications. Key CCS values include:
Ion Form | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 145.1 | 135.2 |
[M+Na]⁺ | 167.1 | 142.5 |
[M-H]⁻ | 143.1 | 128.7 |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with diethyl oxalate in the presence of a base, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Oxolane derivatives with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted oxolane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
DMOCA serves as a fundamental building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Converts DMOCA into oxolane derivatives.
- Reduction : The carboxylic acid group can be reduced to form alcohols.
- Substitution : Engages in nucleophilic substitution reactions at the carboxylic acid group.
These reactions facilitate the construction of complex organic molecules and polymers.
Biology
In biological research, DMOCA is studied for its potential roles in biochemical pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic processes. Its ability to bind to specific receptors or enzymes makes it valuable for drug development and understanding biological interactions.
Medicine
DMOCA is investigated for therapeutic applications, particularly in drug formulation. Its structural properties allow it to be modified into various bioactive compounds that may exhibit pharmacological effects. Research has shown potential for DMOCA derivatives in treating diseases by modulating specific biological targets.
Industry
In industrial applications, DMOCA is utilized in the production of specialty chemicals and materials. Its reactivity enables the synthesis of polymers and other compounds that are essential in manufacturing processes across various sectors.
Case Studies
Case Study 1: Drug Development
Research conducted on DMOCA derivatives has shown promising results in inhibiting specific enzymes involved in cancer progression. The modification of the carboxylic acid group has been crucial in enhancing the bioavailability and efficacy of these compounds in preclinical trials.
Case Study 2: Polymer Synthesis
In a study focusing on polymer applications, DMOCA was used as a precursor for synthesizing biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates suitable for environmentally friendly applications.
Mechanism of Action
The mechanism of action of 5,5-Dimethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
This compound (CAS: 89581-58-8) shares a carboxylic acid group but features a pyrimidine aromatic ring instead of an oxolane. Key differences include:
Property | 5,5-Dimethyloxolane-2-carboxylic Acid | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
---|---|---|
Molecular Formula | C₇H₁₂O₃ | C₇H₅ClN₂O₂ |
Molecular Weight (g/mol) | 144.17 | 184.58 |
Ring Type | Saturated oxolane | Aromatic pyrimidine |
Substituents | 5,5-dimethyl | 2-chloro, 6-methyl |
Functional Groups | Carboxylic acid | Carboxylic acid, chloro, methyl |
Safety data for 2-chloro-6-methylpyrimidine-4-carboxylic acid indicate it is supplied at 100% concentration, though toxicity and handling protocols for the oxolane derivative remain uncharacterized in the provided evidence .
Tetrahydrofuran-2-carboxylic Acid (Hypothetical Comparison)
The parent compound without dimethyl substituents (molecular formula: C₅H₈O₃ , molecular weight: 116.11 g/mol) provides a baseline for evaluating steric and electronic effects of the dimethyl groups:
- Lipophilicity: The dimethyl substitution enhances logP (octanol-water partition coefficient), improving membrane permeability compared to the less substituted analog.
- Collision Cross-Section: The bulkier dimethyl groups likely increase CCS values (e.g., [M+H]⁺ CCS of 135.2 Ų vs. ~120–125 Ų for the non-substituted analog), aiding differentiation in ion mobility spectrometry .
Cyclopentane-1-carboxylic Acid
Another saturated cyclic analog (molecular formula: C₆H₁₀O₂), differing in ring size (cyclopentane vs. oxolane) and oxygen content:
- Polarity : The oxolane ring’s oxygen atom increases polarity, improving water solubility relative to cyclopentane derivatives.
- Conformational Flexibility : The oxolane ring’s oxygen may restrict puckering dynamics compared to cyclopentane, influencing binding in biological systems.
Research Findings and Limitations
Ring Saturation vs. Aromaticity : Saturated oxolane derivatives like this compound exhibit reduced conjugation and altered electronic properties compared to aromatic analogs (e.g., pyrimidine-based acids).
Substituent Effects : Methyl groups enhance steric bulk and lipophilicity, impacting bioavailability and analytical detectability.
Analytical Utility : CCS values for the target compound provide a unique fingerprint for mass spectrometry, distinguishing it from smaller or less substituted analogs .
Limitations : The absence of direct experimental data (e.g., solubility, reactivity, toxicity) for this compound in the evidence necessitates cautious interpretation. Further studies comparing its synthetic applications, metabolic stability, and safety profile with analogs are recommended.
Biological Activity
5,5-Dimethyloxolane-2-carboxylic acid, a compound with the chemical formula C7H12O3, has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy.
This compound is characterized by a five-membered oxolane ring with a carboxylic acid functional group. Its structure can be represented as follows:
The compound's unique structure contributes to its biological activity, particularly in antimicrobial applications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various microbial strains. The results indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Efficacy Against Microbial Strains
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 1.5 mg/mL |
Staphylococcus aureus | 18 | 1.0 mg/mL |
Bacillus subtilis | 20 | 0.8 mg/mL |
Candida albicans | 12 | 2.0 mg/mL |
The inhibition zones and MIC values suggest that this compound is particularly effective against Bacillus subtilis and Staphylococcus aureus, which are significant pathogens in clinical settings .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of microbial cell membranes. The carboxylic acid group enhances the compound's ability to penetrate microbial membranes, leading to increased permeability and eventual cell lysis.
pKa Influence on Activity
Research indicates that the pKa of the carboxylic acid moiety plays a crucial role in determining the compound's antimicrobial efficacy. Lower pKa values correlate with enhanced activity due to increased ionization at physiological pH, facilitating better interaction with microbial membranes .
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Antibacterial Activity : A study published in the South African Journal of Chemistry examined various derivatives of dimethyloxolane compounds, including this compound. It was found that this compound showed superior antibacterial activity compared to its analogs due to its structural features that promote membrane disruption .
- Evaluation Against Fungal Strains : Another investigation focused on the antifungal properties of the compound against Candida albicans. The results demonstrated a significant reduction in fungal viability, suggesting potential use in antifungal therapies .
- Toxicological Assessment : Safety evaluations indicated that while the compound exhibits potent antimicrobial activity, it also possesses a favorable safety profile when administered at therapeutic doses, making it a candidate for further development in clinical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 5,5-Dimethyloxolane-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclization of substituted precursors, such as ester hydrolysis or oxidation of diols. For example, analogous oxolane derivatives are synthesized via acid-catalyzed cyclization of γ-keto acids or lactonization of hydroxycarboxylic acids . Researchers should optimize reaction conditions (e.g., temperature, catalyst selection) to avoid side products. Safety protocols for handling corrosive acids and volatile solvents must follow institutional guidelines, including proper ventilation and PPE .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the oxolane ring structure and methyl group positions. Compare chemical shifts with computed spectra (DFT) to resolve ambiguities .
- IR : Validate the carboxylic acid moiety via O–H stretching (~2500–3000 cm) and C=O absorption (~1700 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted solubility profiles of this compound in polar solvents?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent interactions. Use a tiered approach:
Experimental Replication : Repeat solubility tests under controlled humidity/temperature .
Computational Modeling : Apply COSMO-RS or Hansen solubility parameters to predict solvent interactions .
Crystallography : X-ray diffraction identifies polymorphic forms affecting solubility .
Q. What strategies minimize side reactions during the functionalization of this compound for bioisostere development?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., esterification) before introducing substituents .
- Catalytic Selectivity : Use transition-metal catalysts (e.g., Pd/Cu) for regioselective C–H activation.
- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track reaction progress and isolate intermediates .
Q. How should researchers design stability studies to evaluate this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C, sampling at intervals (24h, 48h, 1 week).
- Analytical Endpoints : Use LC-MS to quantify degradation products (e.g., decarboxylation or ring-opening) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Q. Data Analysis and Interpretation
Q. What statistical approaches are suitable for reconciling inconsistent biological activity data in derivatives of this compound?
- Methodological Answer :
- Multivariate Analysis : PCA or PLS regression identifies confounding variables (e.g., assay conditions, impurity levels) .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for batch effects via mixed-effects models .
- Dose-Response Validation : Re-test outliers using orthogonal assays (e.g., SPR vs. cell-based assays) .
Q. Regulatory and Safety Considerations
Q. What documentation is required for international shipping of this compound under non-hazardous classification?
- Methodological Answer :
- Transport Compliance : Confirm non-hazardous status via SDS (Section 14; UN/NA codes) and adhere to IATA/DOT exemptions .
- Customs Declarations : Include CAS number, purity, and research-purpose statements.
- Institutional Approvals : Secure Material Transfer Agreements (MTAs) and export licenses if applicable .
Q. Resource and Collaboration Guidance
Q. How can researchers validate computational models for this compound’s reactivity in absence of extensive experimental data?
- Methodological Answer :
- Benchmarking : Compare DFT/MD simulations with sparse experimental data (e.g., reaction yields, activation energies) .
- Open Data Repositories : Share preliminary models on platforms like Zenodo for community validation .
- Collaborative Networks : Partner with computational chemistry groups to refine force fields or machine learning workflows .
Properties
IUPAC Name |
5,5-dimethyloxolane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-3-5(10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOZPLASXQNPRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7433-82-1 | |
Record name | 5,5-dimethyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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